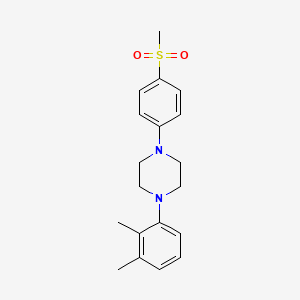![molecular formula C16H24BrN3O B12246593 2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide](/img/structure/B12246593.png)
2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide is a chemical compound that features a piperazine ring substituted with a bromophenyl group and an acetamide moiety
Preparation Methods
The synthesis of 2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted to form the piperazine ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which is then attached to the piperazine ring through a nucleophilic substitution reaction.
Attachment of the acetamide moiety: The final step involves the reaction of the piperazine derivative with tert-butyl acetate under appropriate conditions to form the desired compound.
Chemical Reactions Analysis
2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and receptor interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity, while the acetamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide can be compared with other similar compounds, such as:
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-tert-butylacetamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different pharmacological properties.
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-tert-butylacetamide: The fluorophenyl group can alter the compound’s reactivity and binding characteristics.
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-tert-butylacetamide: The presence of a methoxy group can influence the compound’s solubility and metabolic stability.
Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of the piperazine scaffold in drug development and chemical research.
Properties
Molecular Formula |
C16H24BrN3O |
|---|---|
Molecular Weight |
354.28 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]-N-tert-butylacetamide |
InChI |
InChI=1S/C16H24BrN3O/c1-16(2,3)18-15(21)12-19-8-10-20(11-9-19)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3,(H,18,21) |
InChI Key |
LFDHENSZAHRPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12246510.png)
![4-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B12246518.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12246529.png)
![4-Ethyl-3-methyl-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12246535.png)
![7-methyl-6-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12246556.png)
![4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12246559.png)

![N-[1-(pyrazin-2-yl)azetidin-3-yl]quinoline-8-sulfonamide](/img/structure/B12246562.png)
![2-[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246572.png)
![3-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12246585.png)
![5-(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12246590.png)
![3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12246598.png)
![3-(piperidine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B12246605.png)
![6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12246606.png)
